REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH2:8][CH2:7]2)([O-:3])=[O:2].[H-].[Na+].Br[C:16]1[N:21]=[CH:20][CH:19]=[CH:18][N:17]=1>CN1CCCC1.C(OCC)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([C:16]1[N:21]=[CH:20][CH:19]=[CH:18][N:17]=1)[CH2:8][CH2:7]2)([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCNC2=CC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 15 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then heated to 60° C. for 3 hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with dilute citric acid solution and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulphate the solvents
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCN(C2=CC1)C1=NC=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |